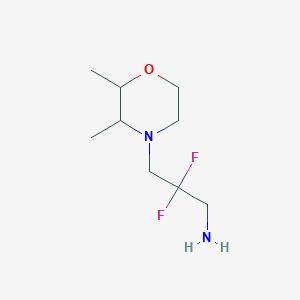
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a morpholine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Dimethylation: The morpholine ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Difluoropropan-1-amine Moiety: The final step involves the reaction of the dimethylmorpholine with a difluoropropan-1-amine precursor under suitable conditions, such as the use of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
2,3-Dimethylmorpholine: A simpler analog without the difluoropropan-1-amine moiety.
4-Dimethylaminomorpholine: Another analog with a different substitution pattern on the morpholine ring.
Difluoropropan-1-amine: The amine component without the morpholine ring.
Uniqueness
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is unique due to the combination of the morpholine ring with dimethyl substitutions and the difluoropropan-1-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
属性
分子式 |
C9H18F2N2O |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
3-(2,3-dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-7-8(2)14-4-3-13(7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3 |
InChI 键 |
PHCVFVWGGSYZAP-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OCCN1CC(CN)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


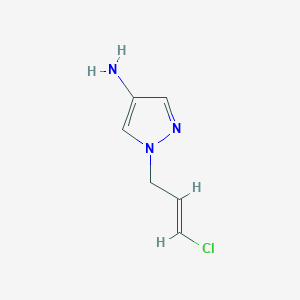
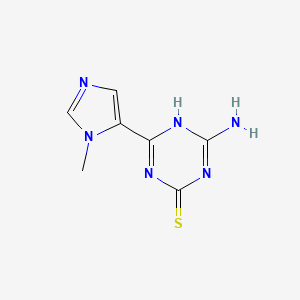
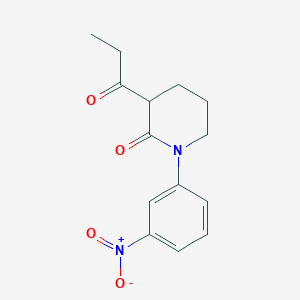
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
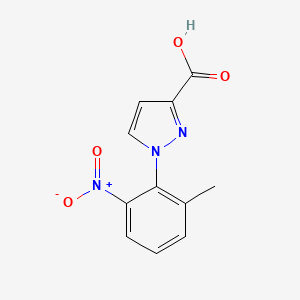
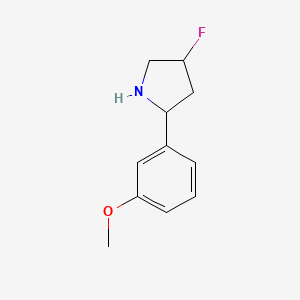
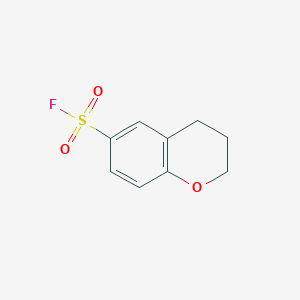
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
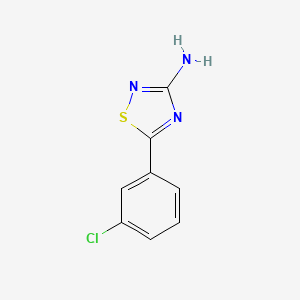
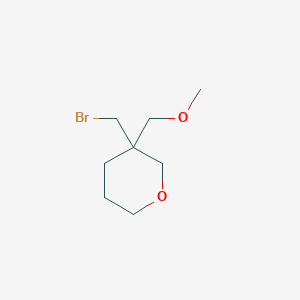
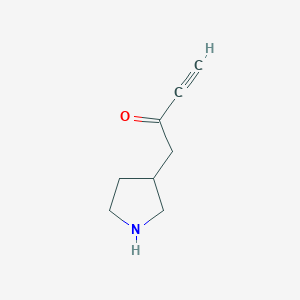
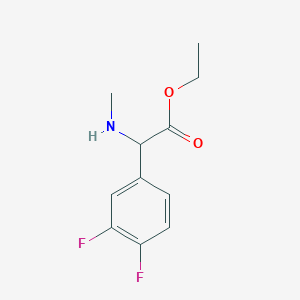
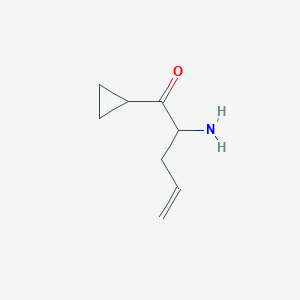
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
